molecular formula C8H12N2O3 B13174904 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B13174904
M. Wt: 184.19 g/mol
InChI Key: VFSFTHGCKKAHBP-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a chemical compound with the molecular formula C8H12N2O3 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydropyrrole derivative with an ester group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3

InChI Key

VFSFTHGCKKAHBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNC2

Origin of Product

United States

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